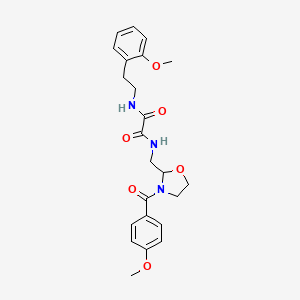

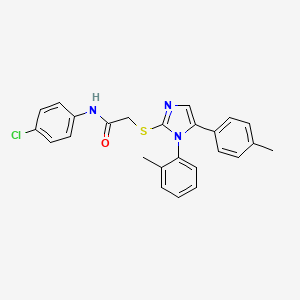

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazolidin-2-ones are a class of antibacterial agents with a unique mechanism of action . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .

Synthesis Analysis

Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .Molecular Structure Analysis

The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton quite rare in natural product chemistry but very popular in medicinal chemistry .Chemical Reactions Analysis

Oxazolidin-2-ones are used in a variety of chemical reactions, particularly as chiral auxiliaries in stereoselective transformations .Scientific Research Applications

Antimicrobial Properties : A study by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of related compounds, highlighting their potential in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Aldose Reductase Inhibitors : Research by Ali et al. (2012) synthesized and evaluated a series of related compounds as inhibitors for aldehyde reductase and aldose reductase, which have potential applications in the treatment of diabetic complications (Ali et al., 2012).

Novel Antibacterial Agents : Zurenko et al. (1996) discussed oxazolidinone analogs, focusing on their in vitro antibacterial activities against various human pathogens, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).

Antitumor Activities : Kawakami et al. (1998) reported on rhodacyanine dyes containing structures similar to oxazolidin-2-one, showing potent inhibitory effects on the growth of several tumor cells, suggesting their use as antitumor agents (Kawakami et al., 1998).

Treatment of Eating Disorders : A study by Piccoli et al. (2012) evaluated compounds related to oxazolidinone as potential treatments for binge eating and other eating disorders, highlighting the role of orexin-1 receptor mechanisms (Piccoli et al., 2012).

Anticancer Activities : Aslan, Akkoç, and Kökbudak (2020) synthesized new metal complexes from a Schiff base including structures similar to oxazolidin-2-one, showing antiproliferative activity against human epithelial lung carcinoma cell line A549 (Aslan, Akkoç, & Kökbudak, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.

Mode of Action

It is believed to interact with its target, cathepsin s, and modulate its activity . This interaction could lead to changes in the protein’s function, potentially influencing various cellular processes.

Future Directions

properties

IUPAC Name |

N'-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-30-18-9-7-17(8-10-18)23(29)26-13-14-32-20(26)15-25-22(28)21(27)24-12-11-16-5-3-4-6-19(16)31-2/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBBVLAAKCTUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

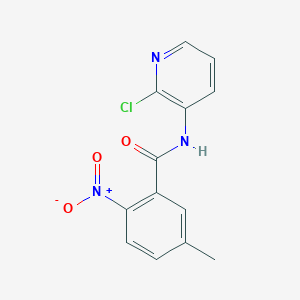

![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)

![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)

![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)

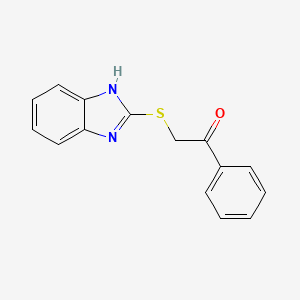

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)